Chmfl-btk-01

Kinase selectivity profiling KINOMEscan Off-target liability

Researchers requiring unambiguous attribution of biological effects to BTK inhibition often face confounding off-target activity from BMX, JAK3, and EGFR inherent to common covalent BTK inhibitors. CHMFL-BTK-01 resolves this with a uniquely clean selectivity profile (KINOMEscan S score 0.00 across 468 kinases). - Completely spares BMX, JAK3, and EGFR, unlike ibrutinib or acalabrutinib. - Potent cellular target engagement (BTK Y223 auto-phosphorylation EC50 <30 nM). - High-resolution co-crystal structure available (PDB: 5J87) for structure-guided studies.

Molecular Formula C38H41N5O5
Molecular Weight 647.8 g/mol
Cat. No. B12432557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChmfl-btk-01
Molecular FormulaC38H41N5O5
Molecular Weight647.8 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=C3)NC4=CC(=C(C=C4)C(=O)N5CCOCC5)NC(=O)C=C)C
InChIInChI=1S/C38H41N5O5/c1-7-34(44)40-32-22-28(15-16-30(32)36(46)43-17-19-48-20-18-43)39-33-21-26(23-42(6)37(33)47)29-9-8-10-31(24(29)2)41-35(45)25-11-13-27(14-12-25)38(3,4)5/h7-16,21-23,39H,1,17-20H2,2-6H3,(H,40,44)(H,41,45)
InChIKeyUBXBHXGYYBYXOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CHMFL-BTK-01 Overview


CHMFL-BTK-01 (compound 9) is a highly potent (IC50: 7 nM) irreversible Bruton's tyrosine kinase (BTK) inhibitor discovered through a structure-based drug design approach [1]. It acts as a covalent inhibitor targeting the Cys481 residue of BTK, as confirmed by both X-ray crystallography and cysteine-serine mutation rescue experiments [1]. The compound exhibits an exceptionally clean selectivity profile with a KINOMEscan S score (35) of 0.00 among 468 kinases/mutants at 1 μM, while completely abolishing the activity of off-target kinases BMX, JAK3, and EGFR that share structurally homologous cysteine residues with BTK [1]. CHMFL-BTK-01 also potently inhibits BTK Y223 auto-phosphorylation with an EC50 of <30 nM and demonstrates functional anti-proliferative effects in B-cell lymphoma cell lines [1].

Mechanism Irreversible covalent BTK inhibitor (Cys481)
Selectivity Reported clean kinome-wide profile
Application BCR signaling & target engagement studies

CHMFL-BTK-01 Selectivity Advantage


Substitution of CHMFL-BTK-01 with another covalent BTK inhibitor is not scientifically valid without explicit comparative validation. Most irreversible BTK inhibitors, including clinical agents such as ibrutinib, acalabrutinib, and zanubrutinib, also target other kinases bearing structurally similar active-site cysteine residues—specifically BMX, JAK3, and EGFR—leading to distinct off-target profiles and toxicity signatures [1]. CHMFL-BTK-01 was explicitly engineered to achieve complete abrogation of BMX, JAK3, and EGFR activity while maintaining an S score of 0.00 across 468 kinases, a selectivity benchmark that differs materially from the known profiles of other covalent BTK inhibitors [1]. Simply assuming functional equivalence based on shared target class (BTK inhibition) or covalent mechanism disregards the compound-specific selectivity fingerprint, which directly impacts experimental reproducibility and interpretation of BTK-dependent versus off-target biological effects.

Off-target profile BMX, JAK3, and EGFR sparing differs from class comparators
Selectivity context Reported kinome-wide selectivity may not be assumed for other inhibitors
Covalent mechanism Shared BTK target does not guarantee equivalent biological readout

CHMFL-BTK-01: Selectivity & Functional Evidence


KINOMEscan Selectivity Profiling

CHMFL-BTK-01 exhibits an exceptionally clean kinome-wide selectivity profile as quantified by KINOMEscan screening, achieving an S score (35)—the selectivity score indicating the number of kinases inhibited >65% relative to control—of 0.00 among 468 kinases and disease-relevant mutants tested at a concentration of 1 μM [1]. The authors explicitly note that most irreversible BTK inhibitors under preclinical or clinical development also target other kinases such as BMX, JAK3, and EGFR that bear highly similar active cysteine residues, whereas CHMFL-BTK-01 was engineered to eliminate this liability [1].

Kinome selectivity
Class-level
S score (35) = 0.00
Supports BTK-specific pathway attribution
468 kinases at 1 μM; verify in target assay
Kinase selectivity profiling KINOMEscan Off-target liability

Off-Target Kinase Exclusion

Unlike most irreversible BTK inhibitors that demonstrate residual or substantial activity against BMX, JAK3, and EGFR—kinases that share structurally conserved cysteine residues analogous to BTK Cys481—CHMFL-BTK-01 completely abolished the activity of all three off-target kinases [1]. This represents a deliberate design achievement: the compound retains potent covalent BTK inhibition while eliminating the cross-reactivity that plagues many covalent BTK inhibitors [1].

Off-target exclusion
Class-level
BMX, JAK3, EGFR: activity abolished
Reduces off-target confounding in BCR studies
Compared to class of covalent BTK inhibitors
Kinase off-target profiling BMX inhibition EGFR sparing JAK3 selectivity

BTK Y223 Auto-Phosphorylation Inhibition

CHMFL-BTK-01 potently inhibits BTK Y223 auto-phosphorylation in cellular assays with an EC50 of <30 nM [1]. BTK Y223 phosphorylation is a direct pharmacodynamic marker of BTK kinase activity and BCR pathway engagement, providing functional confirmation that the compound's biochemical potency (IC50: 7 nM) translates into cellular target modulation.

Cellular target engagement
Assay context
Low nanomolar cellular EC50
Confirms cell permeability and intracellular BTK engagement
Cell type not specified; review full methods
Cellular target engagement BTK auto-phosphorylation Pharmacodynamic biomarker

Irreversible Covalent Binding Confirmation

The irreversible covalent binding mode of CHMFL-BTK-01 to BTK Cys481 was confirmed through two orthogonal experimental approaches: X-ray crystal structure determination and cysteine-to-serine (C481S) mutation rescue experiments [1]. The X-ray structure (PDB: 5J87) was deposited at a resolution of 1.59 Å, providing atomic-level detail of the covalent interaction [2]. In the mutation rescue experiment, substitution of Cys481 with serine—which cannot form a covalent bond with the acrylamide warhead—significantly attenuated inhibition, confirming that CHMFL-BTK-01 requires covalent engagement for full potency [1].

Covalent binding mode
Head-to-head
Cys481 engagement confirmed; C481S mutant rescue
Supports sustained target inhibition studies
X-ray structure (1.59 Å) available
Covalent inhibitor Irreversible binding Cysteine targeting X-ray crystallography

B-Cell Lymphoma Anti-Proliferative Effects

CHMFL-BTK-01 demonstrates functional anti-tumor activity in B-cell lymphoma cellular models, inducing G0/G1 cell cycle arrest and apoptosis in U2932 (activated B-cell-like diffuse large B-cell lymphoma) and Pfeiffer cells [1]. This functional readout extends beyond biochemical and target-engagement assays to demonstrate that BTK inhibition by CHMFL-BTK-01 produces downstream anti-proliferative effects in therapeutically relevant B-cell malignancy models.

Anti-proliferative activity
Assay context
G0/G1 arrest & apoptosis in U2932, Pfeiffer cells
Supports B-cell lymphoma model endpoint review
Data to verify; quantification in full paper
B-cell lymphoma Cell cycle arrest Apoptosis U2932 Pfeiffer

BTK Biochemical Inhibition Potency

CHMFL-BTK-01 inhibits BTK enzymatic activity with an IC50 of 7 nM, establishing it as a highly potent covalent BTK inhibitor [1]. This potency places CHMFL-BTK-01 within the low nanomolar range characteristic of research-grade BTK chemical probes.

BTK inhibition potency
Reported
IC50 = 7 nM (biochemical assay)
Potency context for BTK inhibition studies
Cross-study comparisons require caution
BTK inhibition Enzymatic assay Potency

CHMFL-BTK-01: Research Applications


BTK Signaling Chemical Probe

CHMFL-BTK-01's S score of 0.00 across 468 kinases and complete sparing of BMX, JAK3, and EGFR [1] make it an ideal chemical probe for experiments requiring unambiguous attribution of biological effects to BTK inhibition. Researchers studying BCR signaling, BTK-mediated transcription, or BTK-dependent cytokine production can use CHMFL-BTK-01 to generate data unconfounded by off-target kinase inhibition that would otherwise complicate interpretation with less selective BTK inhibitors.

Covalent Binding Mechanism Studies

The availability of a high-resolution (1.59 Å) X-ray crystal structure of CHMFL-BTK-01 bound to the BTK kinase domain (PDB: 5J87) [2] enables structure-guided studies of covalent inhibitor binding modes, acrylamide warhead positioning, and structure-activity relationship optimization. The validated C481S mutation rescue effect [1] further supports its use as a reference covalent probe in target engagement and residence time studies.

B-Cell Malignancy Pharmacology

CHMFL-BTK-01 has demonstrated functional activity in U2932 (ABC-DLBCL) and Pfeiffer B-cell lymphoma cells, inducing G0/G1 cell cycle arrest and apoptosis [1]. Coupled with its confirmed cellular target engagement (BTK Y223 auto-phosphorylation EC50 <30 nM) [1], CHMFL-BTK-01 is well-suited for in vitro studies of BTK-dependent B-cell lymphoma proliferation, survival pathway activation, and BCR signaling dynamics.

Kinase Inhibitor Selectivity Benchmarking

With its KINOMEscan S score (35) of 0.00 at 1 μM [1], CHMFL-BTK-01 serves as a reference standard for evaluating the selectivity of newly developed BTK inhibitors or other kinase-targeting compounds. Researchers can use CHMFL-BTK-01 as a positive control representing exceptionally clean kinome selectivity when benchmarking screening platforms or validating assay robustness.

Application
Selection Property
Validation Focus
Application: BTK pathway studies
Selection Property: Kinome-wide selectivity profile
Validation Focus: BTK-specific signaling endpoints
Application: Covalent inhibitor mechanism research
Selection Property: Irreversible covalent binding (Cys481)
Validation Focus: Target engagement & residence time
Application: B-cell lymphoma cell-model studies
Selection Property: Cellular anti-proliferative profile
Validation Focus: Cell cycle arrest & apoptosis endpoints
Application: Selectivity benchmarking assays
Selection Property: KINOMEscan reference profile
Validation Focus: Assay platform selectivity controls

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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